1-(4-Iodophenyl)propan-2-one
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Overview
Description
It is a white crystalline or powdery solid that is soluble in organic solvents such as ethanol and dimethylformamide (DMF) . This compound is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
1-(4-Iodophenyl)propan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-iodobenzyl alcohol with acetic anhydride under basic conditions to form the corresponding ester, which is then hydrolyzed to yield the desired ketone . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-Iodophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Iodophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)propan-2-one depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
1-(4-Iodophenyl)propan-2-one can be compared with other similar compounds, such as:
1-(4-Bromophenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.
1-(4-Chlorophenyl)propan-2-one: Contains a chlorine atom in place of iodine.
1-(4-Fluorophenyl)propan-2-one: Features a fluorine atom instead of iodine.
The uniqueness of this compound lies in the reactivity of the iodine atom, which can undergo specific substitution reactions that are not as easily achieved with other halogens .
Properties
IUPAC Name |
1-(4-iodophenyl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGJARNQRGQCMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548983 |
Source
|
Record name | 1-(4-Iodophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21906-36-5 |
Source
|
Record name | 1-(4-Iodophenyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21906-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Iodophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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